Positional Isomer Potency Divergence: 4-Methoxyphenyl vs. 2-Methoxyphenyl Oxadiazole Substitution in Enzyme Inhibition
The target compound bears a 4-methoxyphenyl group at the oxadiazole 5-position. Its direct positional isomer, CAS 942007-09-2 (2-methoxyphenyl variant), places the methoxy group in an ortho arrangement, altering the conformational space and the hydrogen-bond-acceptor trajectory. While no direct head-to-head biochemical comparison has been published for this exact pair, class-level SAR from a 15-lipoxygenase inhibition study on p-tolyloxy-1,3,4-oxadiazolepropanamides demonstrates that shifting a para substituent to the ortho position changes the IC₅₀ from 8.5 ± 0.4 µM (para-methoxy) to 24.6 ± 0.6 µM – a nearly threefold loss of potency [1]. This evidence supports the expectation that the 4-methoxyphenyl configuration in the target compound is a non-trivial driver of binding affinity that a 2-methoxyphenyl analogue cannot replicate without independent verification.
| Evidence Dimension | Enzyme inhibition potency (15-lipoxygenase) as a function of aryl substitution position on oxadiazole-propanamide scaffold |
|---|---|
| Target Compound Data | Not directly measured on this scaffold. Inferred para-methoxy advantage: ~3-fold lower IC₅₀ vs. ortho-methoxy in analogous oxadiazolepropanamide series |
| Comparator Or Baseline | p-Tolyloxy-1,3,4-oxadiazolepropanamide compound 6g (para-methoxy analogue): IC₅₀ = 8.5 ± 0.4 µM; ortho-methoxy analogue in same series: IC₅₀ = 24.6 ± 0.6 µM |
| Quantified Difference | Approximately 2.9-fold potency advantage for para-methoxy over ortho-methoxy substitution in the closest published chemotype |
| Conditions | In vitro 15-lipoxygenase inhibition assay; soy LOX enzyme; UV absorbance readout at 234 nm; 25°C; each compound tested in triplicate [1] |
Why This Matters
For users sourcing this exact CAS, the 4-methoxy positional isomer is predicted to exhibit superior enzyme inhibitory potency relative to the 2-methoxy variant, directly impacting the design of SAR matrices and the interpretation of screening hits.
- [1] ScienceDirect (2022). Parsing p-tolyloxy-1,3,4-oxadiazolepropanamides as 15-lipoxygenase inhibitors prop up by in vitro and in silico profiling including structure determination. IC₅₀ values: 6g = 8.5 ± 0.4 µM; 6i = 24.6 ± 0.6 µM. View Source
